Oils, Melaleuca

Description

Essential oil extracted from Melaleuca alternifolia (tea tree). It is used as a topical antimicrobial due to the presence of terpineol.

Properties

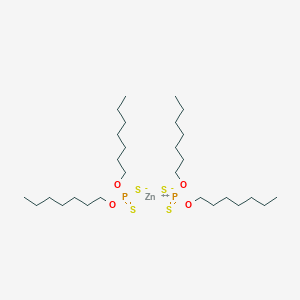

IUPAC Name |

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAQFYDDTYGBBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60O4P2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874014 | |

| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline] | |

| Record name | Oils, tea-tree | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dialkyldithiophosphates | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8950-0.9050 at 15/15 °C | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil. | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, clear, mobile liquid | |

CAS No. |

68649-42-3, 68647-73-4, 82322-26-7 | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068649423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oils, tea-tree | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, tea-tree | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melaleuca Alternifolia (Tea Tree) Leaf Oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tea tree oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition Analysis of Melaleuca alternifolia Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melaleuca alternifolia, commonly known as tea tree, is a plant native to Australia that is highly valued for its essential oil. This oil is a complex mixture of volatile organic compounds, primarily monoterpenes and their corresponding alcohols, and is renowned for its broad-spectrum antimicrobial and anti-inflammatory properties.[1] A thorough understanding of its chemical composition is paramount for quality control, ensuring therapeutic efficacy, and exploring new pharmaceutical applications. This guide provides a comprehensive overview of the chemical constituents of Melaleuca alternifolia essential oil, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Chemical Composition of Melaleuca alternifolia Essential Oil

The chemical profile of tea tree oil is characterized by a high concentration of terpene hydrocarbons and associated alcohols.[1] The International Organization for Standardization (ISO) has established a standard (ISO 4730:2017) that specifies the acceptable concentration ranges for the key chemical components of commercial Melaleuca alternifolia essential oil, terpinen-4-ol type.[2][3][4][5][6] This standard ensures the quality and therapeutic potential of the oil.[4][6]

The principal bioactive component of tea tree oil is terpinen-4-ol, which is largely responsible for its antimicrobial activity.[1][7] Conversely, the concentration of 1,8-cineole is limited, as it has been associated with skin irritation.[1]

The following table summarizes the quantitative data for the main chemical constituents of Melaleuca alternifolia essential oil, with a comparison between typical analysis results and the ISO 4730:2017 standard.

| Chemical Constituent | Typical Composition (%) | ISO 4730:2017 Standard Range (%) |

| Terpinen-4-ol | 37.66 - 44.55[8][9][10][11] | 35.00 - 48.00 |

| γ-Terpinene | 14.0 - 20.75[9][10][11][12] | 14.00 - 28.00 |

| α-Terpinene | 3.47 - 12.62[9][11] | 6.00 - 12.00 |

| 1,8-Cineole | < 10.00 | traces - 10.00 |

| α-Pinene | 1.0 - 4.0 | 1.00 - 4.00 |

| α-Terpineol | 2.0 - 5.0 | 2.00 - 5.00 |

| p-Cymene | 0.5 - 8.0 | 0.50 - 8.00 |

| Terpinolene | 1.5 - 5.0 | 1.50 - 5.00 |

| Sabinene | traces - 3.5 | traces - 3.50 |

| Limonene | 0.5 - 1.5 | 0.50 - 1.50 |

| Aromadendrene | 0.2 - 3.0 | 0.20 - 3.00 |

| Ledene | 0.1 - 3.0 | 0.10 - 3.00 |

| δ-Cadinene | 0.2 - 3.0 | 0.20 - 3.00 |

| Globulol | traces - 1.0 | traces - 1.00 |

| Viridiflorol | traces - 1.0 | traces - 1.00 |

Experimental Protocols

The analysis of Melaleuca alternifolia essential oil primarily involves two key stages: extraction of the oil from the plant material and subsequent chromatographic analysis to identify and quantify its chemical constituents.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from Melaleuca alternifolia leaves and terminal branchlets.[5]

Methodology:

-

Plant Material Preparation: Freshly harvested leaves and terminal branchlets of Melaleuca alternifolia are used.

-

Steam Distillation Apparatus: A distillation still is loaded with the plant material.

-

Distillation Process: Steam is passed through the plant material, causing the volatile essential oil components to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser to cool and liquefy.

-

Separation: The resulting liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their different densities, the essential oil separates from the water and can be collected.

Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[12]

Sample Preparation:

-

A small amount of the extracted Melaleuca alternifolia essential oil is diluted in a suitable volatile solvent, such as ethanol or n-hexane.[1][8]

-

The solution is shaken until uniform.

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Chromatographic Column: A capillary column is used for separation. Common choices include DB-5ms (low-polarity), DB-Wax (high-polarity), or DB-624 (medium-polarity).[12] A DB-624 column (30m x 0.32mm x 1.8 µm) has been shown to be effective.[1]

-

Injector:

-

Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.[1][12]

-

Flow Rate: A typical flow rate is 2 ml/min.[1]

-

-

Oven Temperature Program:

-

Detector (Mass Spectrometer):

Data Analysis:

The identification of individual components is achieved by comparing their retention times and mass spectra with those of known standards and reference libraries such as NIST and Wiley.[12] Quantification is typically performed using the area normalization method from the GC-FID chromatogram.[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the analysis of Melaleuca alternifolia essential oil.

References

- 1. CN104820043A - GC analysis method of tea tree essential oil - Google Patents [patents.google.com]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Essential oil extraction, GC-MS analysis, and preparation of leaf extracts [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. Chemical profiles of tea tree essential oil samples available on the Bulgarian market [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. phytojournal.com [phytojournal.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mdpi.com [mdpi.com]

- 12. vipsen.vn [vipsen.vn]

- 13. GC-MS Chemical profile, Antioxidant Activity, and Sun Protection Factor of Essential Oil of Tea Tree (Melaleuca alternifolia) and Rosemary (Rosmarinus officinalis L.) – Oriental Journal of Chemistry [orientjchem.org]

The Unraveling of a Natural Antimicrobial: A Technical Guide to the Action of Tea Tree Oil Components

For Immediate Release

[City, State] – November 24, 2025 – Long valued in traditional medicine, the essential oil of Melaleuca alternifolia, commonly known as tea tree oil (TTO), has garnered significant scientific interest for its broad-spectrum antimicrobial properties. This technical guide delves into the core mechanisms by which TTO and its primary constituents exert their antimicrobial effects against a range of pathogens, including bacteria, fungi, and viruses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent natural agent.

The antimicrobial efficacy of TTO is not attributed to a single compound but rather to the synergistic interplay of over 100 different components, primarily monoterpenes, sesquiterpenes, and their alcohols.[1] Of these, terpinen-4-ol is the most abundant and is considered the principal active component responsible for the oil's antimicrobial activity.[1][2] Other significant components contributing to the overall effect include α-terpineol, γ-terpinene, and 1,8-cineole.[1][3]

Core Mechanism of Action: Disruption of Membrane Integrity and Function

The primary mode of action for tea tree oil and its components is the disruption of the structural and functional integrity of microbial cell membranes.[1][4] As lipophilic compounds, the monoterpene constituents of TTO readily partition into the lipid bilayer of bacterial and fungal cell membranes.[2][4] This insertion leads to a cascade of detrimental events for the microorganism.

This process begins with an increase in membrane fluidity and permeability, effectively compromising the cell's ability to maintain homeostasis.[2] The compromised membrane loses its selective permeability, resulting in the uncontrolled leakage of essential intracellular components such as potassium ions (K+) and 260-nm absorbing materials, which include nucleic acids and nucleotides.[5][6][7] This loss of vital molecules disrupts the cellular osmotic balance and leads to cell death.[5]

Furthermore, the disruption of the cell membrane directly impacts critical cellular processes that are membrane-associated. TTO has been shown to inhibit cellular respiration in bacteria such as Escherichia coli by affecting the membrane-embedded respiratory chain enzymes.[2][6][8] This inhibition of energy metabolism further contributes to the antimicrobial effect.

Morphological studies using transmission electron microscopy have provided visual confirmation of this mechanism, revealing significant damage to the cell membrane and wall of bacteria like Streptococcus agalactiae and fungi such as Botrytis cinerea following exposure to TTO and its components.[9][10] Observed effects include plasmolysis, the formation of mesosomes, and the loss of cytoplasmic contents.[5][9]

Quantitative Antimicrobial Activity

The antimicrobial potency of tea tree oil and its components is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values represent the lowest concentration of the substance that inhibits visible growth and kills the microorganism, respectively. The following tables summarize the reported MIC and MBC/MFC values for TTO and its major components against a selection of clinically relevant microorganisms.

| Table 1: Antibacterial Activity of Tea Tree Oil and its Components | ||||

| Microorganism | Agent | MIC | MBC | Reference |

| Staphylococcus aureus | Tea Tree Oil | 0.25% - 0.5% (v/v) | - | [11] |

| Terpinen-4-ol | 0.25% (v/v) | 0.5% (v/v) | [12] | |

| 1,8-Cineole | - | - | [5] | |

| α-Terpineol | - | - | [5] | |

| Escherichia coli | Tea Tree Oil | 0.25% - 0.5% (v/v) | 2.17 mg/mL | [11][13] |

| Terpinen-4-ol | 0.12% - 0.25% (v/v) | - | [11] | |

| Streptococcus agalactiae | Terpinen-4-ol | 98 µg/mL | 196 µg/mL | [9] |

| Table 2: Antifungal Activity of Tea Tree Oil and its Components | |||

| Microorganism | Agent | MIC | MFC |

| Candida albicans | Tea Tree Oil | 1.08 mg/mL | 4.34 mg/mL |

| Terpinen-4-ol | - | - | |

| 1,8-Cineole | - | - | |

| γ-Terpinene | - | - | |

| Aspergillus niger | Tea Tree Oil | 2.17 mg/mL | - |

Beyond Bacteria and Fungi: Antiviral and Anti-biofilm Activity

The antimicrobial action of tea tree oil extends to viruses and microbial biofilms.

Antiviral Mechanisms

Tea tree oil has demonstrated efficacy against enveloped viruses, such as the influenza virus.[14] The proposed mechanism involves the interference with the viral entry and fusion process.[15] Specifically, components of TTO, such as terpinen-4-ol, are thought to interact with the viral envelope glycoproteins, preventing the virus from attaching to and entering host cells.[16][17] For the influenza virus, TTO has been shown to inhibit the acidification of lysosomes, a crucial step for viral uncoating within the host cell.[14]

Anti-biofilm Effects

Bacterial biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Tea tree oil has shown considerable promise in both inhibiting the formation of and eradicating established biofilms of pathogens like Staphylococcus aureus.[18][19][20] The lipophilic nature of TTO allows it to penetrate the biofilm matrix and disrupt the embedded microbial cells.[18]

Experimental Protocols

The elucidation of the antimicrobial mechanisms of tea tree oil relies on a variety of established experimental protocols.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

A standard method for determining MIC is the broth microdilution assay .

-

A two-fold serial dilution of the test agent (TTO or its components) is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

Membrane Permeability Assays

Potassium Ion (K+) Leakage:

-

A suspension of microbial cells is treated with TTO or its components at various concentrations.

-

At specific time intervals, samples are taken and centrifuged to pellet the cells.

-

The concentration of K+ in the supernatant is measured using an atomic absorption spectrophotometer or an ion-selective electrode.

-

An increase in extracellular K+ indicates damage to the cell membrane.[6][7]

Leakage of 260-nm Absorbing Material:

-

Microbial cells are treated with the test agent.

-

Samples are collected over time, and the cells are removed by centrifugation.

-

The absorbance of the supernatant is measured at 260 nm, which corresponds to the peak absorbance of nucleic acids and other cellular components.

-

An increase in absorbance at 260 nm signifies the leakage of intracellular contents.[5]

Cellular Respiration Inhibition Assay

-

Microbial cells are harvested and resuspended in a suitable buffer.

-

The rate of oxygen consumption is measured using an oxygen electrode.

-

TTO or its components are added to the cell suspension, and the change in the rate of oxygen consumption is monitored.

-

A decrease in oxygen consumption indicates inhibition of cellular respiration.[2][6]

Transmission Electron Microscopy (TEM)

-

Microbial cells are treated with the test agent for a specified period.

-

The cells are then fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices.

-

The sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) and examined under a transmission electron microscope.

-

TEM allows for the visualization of ultrastructural changes in the microbial cells, such as damage to the cell wall and membrane, and alterations in the cytoplasm.[9][10]

Visualizing the Mechanisms and Workflows

To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Conclusion

The antimicrobial activity of tea tree oil is a multifaceted process primarily driven by its ability to compromise the cell membranes of microorganisms. This leads to a loss of essential intracellular components and the inhibition of vital cellular functions such as respiration. The principal active component, terpinen-4-ol, along with other constituents, contributes to a potent and broad-spectrum antimicrobial effect. The continued investigation into the specific molecular interactions and the potential for synergistic effects with conventional antimicrobials holds significant promise for the development of new therapeutic strategies to combat infectious diseases and multidrug-resistant pathogens.

References

- 1. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining the Antimicrobial Actions of Tea Tree Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. The mode of antimicrobial action of the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pcc.edu [pcc.edu]

- 9. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The possible mechanism of antifungal action of tea tree oil on Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Melaleuca alternifolia (Tea Tree) Essential Oil and the Major Monoterpene Component Terpinen-4-ol on the Development of Single- and Multistep Antibiotic Resistance and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The dynamics and mechanism of the antimicrobial activity of tea tree oil against bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of Melaleuca alternifolia (tea tree) oil on Influenza virus A/PR/8: study on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. downunderenterprises.com [downunderenterprises.com]

- 17. mcne.com.au [mcne.com.au]

- 18. Effects of tea tree (Melaleuca alternifolia) oil on Staphylococcus aureus in biofilms and stationary growth phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial effect of tea-tree oil on methicillin-resistant Staphylococcus aureus biofilm formation of the tympanostomy tube: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. roberttisserand.com [roberttisserand.com]

Melaleuca oil constituents and their biological activities

An In-depth Technical Guide on the Core Constituents of Melaleuca alternifolia Oil and Their Biological Activities

Introduction

Melaleuca alternifolia, commonly known as tea tree, is the primary source of tea tree oil (TTO), a volatile essential oil renowned for its wide range of medicinal properties. For nearly a century, TTO has been utilized in Australia for its antiseptic and anti-inflammatory capabilities.[1] The oil is a complex mixture of approximately 100 different terpene hydrocarbons and their associated alcohols, with a few key components being responsible for its significant biological effects.[1][2][3] This technical guide provides a comprehensive overview of the major chemical constituents of Melaleuca oil, their diverse biological activities, the underlying molecular mechanisms, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Composition of Melaleuca alternifolia Oil

The chemical profile of Melaleuca oil can vary depending on the specific chemotype of the plant, geographical location, climatic conditions, and extraction method.[4][5] The International Standard (ISO 4730) specifies the chemical composition for the "terpinen-4-ol type" chemotype, which is the most common for commercial production.[1] The primary constituents, which can make up to 90% of the oil, are detailed below.[5]

Table 1: Major Chemical Constituents of Melaleuca alternifolia Oil

| Constituent | Typical Concentration Range (%) | Key Biological Activities |

| Terpinen-4-ol | 30 - 48% | Antimicrobial, Anti-inflammatory, Anticancer, Antiviral[1][3][6][7][8] |

| γ-Terpinene | 10 - 28% | Antioxidant, Antimicrobial (synergistic)[5][7] |

| α-Terpinene | 5 - 13% | Antioxidant[5][7] |

| 1,8-Cineole | up to 15% | Antimicrobial, Anti-inflammatory[5][9][10] |

| α-Terpineol | 1.5 - 8% | Antimicrobial, Anti-inflammatory, Anticancer, Antioxidant[11][12][13][14] |

| p-Cymene | 0.5 - 12% | Antimicrobial (synergistic)[7][15] |

| Terpinolene | 1.5 - 5% | Antioxidant |

| α-Pinene | 1 - 6% | Anti-inflammatory, Antimicrobial |

Source: Data compiled from multiple sources, including ISO 4730 standards and various chemical analyses.[1][5][7][15][16]

Biological Activities and Mechanisms of Action

The therapeutic properties of Melaleuca oil are attributed to its principal bioactive components, which often act synergistically.

Antimicrobial Activity

Melaleuca oil exhibits broad-spectrum activity against a variety of bacteria, fungi, and viruses.[2][17] Terpinen-4-ol is considered the primary component responsible for this activity.[1][18]

-

Mechanism of Action: The antimicrobial action is primarily due to the disruption of the permeability and stability of microbial cell membranes.[17] The lipophilic nature of the terpene constituents allows them to partition into the lipid bilayer of cell membranes, leading to:

Against bacteria like Staphylococcus aureus and Escherichia coli, this compromise of the cytoplasmic membrane is the key lethal action.[2][17] In fungi such as Candida albicans, TTO also inhibits respiration and alters membrane fluidity.[18]

Anti-inflammatory Activity

Terpinen-4-ol, the main component of TTO, has demonstrated significant anti-inflammatory properties.[19] It can modulate the immune response and reduce the production of inflammatory mediators.

-

Mechanism of Action: The anti-inflammatory effects are mediated through several pathways:

-

Cytokine Modulation: Terpinen-4-ol can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6 by activated human monocytes.[20]

-

NF-κB Pathway Inhibition: 1,8-Cineole, another key constituent, is known to regulate the NF-κB signaling pathway.[9][21] By inhibiting the activation of NF-κB, a crucial transcription factor for inflammatory genes, these compounds can reduce the expression of various inflammatory mediators.

-

Antioxidant Effects: TTO and its components exhibit antioxidant activity, which can mitigate inflammation by scavenging reactive oxygen species (ROS).[22] Some studies show TTO can reduce ROS production by leukocytes, protecting the organism from excessive oxidative stress.[22][23][24]

-

Anticancer Activity

Recent studies have highlighted the potential of Melaleuca oil and its constituents as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

-

Mechanism of Action: The primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Induction of Apoptosis: Terpinen-4-ol has been shown to induce significant growth inhibition in colorectal, pancreatic, and prostate cancer cells.[6][25] A TTO-derived product, Melaleuca Alternifolia Concentrate (MAC), induces the intrinsic (mitochondrial) apoptotic pathway in breast and prostate cancer cells.[26] This involves:

-

An increase in mitochondrial superoxide production.

-

Loss of mitochondrial membrane potential.

-

Activation of caspases 3 and 7.

-

Cleavage of PARP (Poly (ADP-ribose) polymerase).

-

-

Cell Cycle Arrest: MAC can also cause cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.[26] Essential oil from Melaleuca quinquenervia has also been shown to induce G0-G1 phase arrest in lung cancer cells.[27][28]

-

Synergistic Effects: Terpinen-4-ol can act synergistically with conventional chemotherapeutic agents (like oxaliplatin) and biological agents (like cetuximab), enhancing their anticancer effects.[25]

-

Experimental Protocols

The characterization of Melaleuca oil's constituents and biological activities involves a multi-step process employing various analytical and biological techniques.

Extraction of Essential Oil

-

Steam Distillation: This is the most common commercial method. Plant material (leaves and terminal branches) is subjected to steam, which ruptures the oil-containing glands. The steam carries the volatile oil components to a condenser, where they are cooled and collected. The oil, being less dense than water, separates and can be decanted.[29]

-

Solvent Extraction: This method uses organic solvents (e.g., n-hexane, petroleum ether, ethanol) to extract the oil, often employing a Soxhlet apparatus.[30][31] While it can yield a higher amount of certain compounds, it may also extract non-volatile components. The choice of solvent affects the yield and chemical profile of the extract.[31]

Chemical Composition Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard technique for separating, identifying, and quantifying the individual components of the essential oil.[7][16]

-

Methodology: The oil sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long, coated capillary column. Components separate based on their volatility and interaction with the column's stationary phase. As each component elutes, it enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, creating a unique mass spectrum (fingerprint) for identification.[32]

-

Antimicrobial Activity Assays

Standardized methods, often adapted from antibiotic testing, are used to evaluate antimicrobial efficacy.[4][33]

-

Broth Microdilution Method (for MIC & MBC):

-

Methodology: A two-fold serial dilution of the essential oil is prepared in a liquid growth medium (broth) in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. After incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the oil that prevents visible microbial growth.[34][35] To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar. The MBC is the lowest concentration that results in the death of the microorganism.[33][34]

-

-

Agar Disk Diffusion Method:

-

Methodology: A sterile paper disc impregnated with a known amount of the essential oil is placed on an agar plate that has been uniformly swabbed with the test microorganism. The plate is incubated, and the oil diffuses into the agar. The antimicrobial activity is quantified by measuring the diameter of the clear zone of growth inhibition around the disc.[7][15]

-

Anti-inflammatory Activity Assays

-

Leukocyte Assays:

-

Methodology: Human leukocytes (polymorphonuclear neutrophils and monocytes) are isolated from whole blood. To measure the effect on oxidative stress, cells are incubated with the essential oil and then stimulated with agents like phorbol esters (PMA) or opsonised zymosan. The production of Reactive Oxygen Species (ROS) is then quantified using flow cytometry with fluorescent probes like dihydrorhodamine 123.[23][24]

-

-

Cytokine Secretion Assays:

-

Methodology: Peripheral Blood Mononuclear Cells (PBMCs) are incubated with the essential oil. The supernatant is then collected, and the concentration of specific pro- and anti-inflammatory cytokines (e.g., IL-2, IL-4, IL-10) is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[24]

-

Anticancer Activity Assays

-

Cytotoxicity Assay (MTT Assay):

-

Methodology: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the essential oil. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan, which is proportional to the number of living cells, is quantified by measuring the absorbance with a spectrophotometer.[25]

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Methodology: To quantify apoptosis, treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and propidium iodide (PI, which stains necrotic cells). The cell populations (viable, early apoptotic, late apoptotic, necrotic) are then quantified using a flow cytometer.[25] For cell cycle analysis, cells are stained with a DNA-binding dye (like PI), and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed based on DNA content.[26]

-

Conclusion

Melaleuca alternifolia oil is a complex natural product with a well-defined chemical composition, dominated by terpinen-4-ol. Its constituents exhibit a remarkable range of biological activities, including broad-spectrum antimicrobial, potent anti-inflammatory, and promising anticancer effects. The primary mechanisms of action involve the disruption of microbial membranes, modulation of key inflammatory pathways such as NF-κB, and the induction of mitochondrial-mediated apoptosis in cancer cells. The continued elucidation of these activities and their underlying molecular pathways through robust experimental protocols will further solidify the therapeutic potential of Melaleuca oil and its components in pharmaceutical and clinical applications.

References

- 1. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Melaleuca alternifolia (Tea Tree) Oil on Staphylococcus aureus Determined by Time-Kill, Lysis, Leakage, and Salt Tolerance Assays and Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. ijpjournal.com [ijpjournal.com]

- 7. Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils [scielo.org.co]

- 8. preprints.org [preprints.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. The mode of antimicrobial action of the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Essential Benefits of Melaleuca Oil Tea Tree Oil for Your Health [naturalfrenchsoap.com]

- 20. researchgate.net [researchgate.net]

- 21. 1,8-Cineole: a review of source, biological activities, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Anti-inflammatory effects of Melaleuca alternifolia essential oil on human polymorphonuclear neutrophils and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. research.monash.edu [research.monash.edu]

- 25. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]

- 26. Tea tree oil extract causes mitochondrial superoxide production and apoptosis as an anticancer agent, promoting tumor infiltrating neutrophils cytotoxic for breast cancer to induce tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Chemical Composition and Anti-Lung Cancer Activities of Melaleuca quinquenervia Leaf Essential Oil: Integrating Gas Chromatography–Mass Spectrometry (GC/MS) Profiling, Network Pharmacology, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chemical Composition and Anti-Lung Cancer Activities of Melaleuca quinquenervia Leaf Essential Oil: Integrating Gas Chr… [ouci.dntb.gov.ua]

- 29. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Extraction of essential oils from tea tree (Melaleuca alternifolia) and lemon grass (Cymbopogon citratus) using betaine-based deep eutectic solvent (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review[v1] | Preprints.org [preprints.org]

- 35. mdpi.com [mdpi.com]

In Vitro Anti-inflammatory Properties of Melaleuca alternifolia Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melaleuca alternifolia, commonly known as tea tree, is the source of a volatile essential oil with a long history of traditional medicinal use by the aboriginal people of Australia.[1][2] Modern scientific investigation has increasingly focused on the therapeutic properties of Melaleuca alternifolia oil (tea tree oil, TTO), particularly its antimicrobial and anti-inflammatory activities.[2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of TTO, with a focus on its effects on inflammatory mediators and cellular signaling pathways. The primary active constituent responsible for TTO's anti-inflammatory effects is terpinen-4-ol.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current state of in vitro research in this area.

Modulation of Inflammatory Mediators

Melaleuca alternifolia oil has been demonstrated to modulate the production of a wide range of inflammatory mediators in various in vitro models. A key mechanism of its anti-inflammatory action is the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines.

Cytokine Regulation

Numerous studies have shown that TTO and its primary component, terpinen-4-ol, can significantly inhibit the production of pro-inflammatory cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS).[6][7][8][9][10][11] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), the water-soluble components of TTO, notably terpinen-4-ol, suppressed the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-10 by approximately 50%.[5] Similarly, in LPS-stimulated porcine intestinal epithelial cells (IPI-2I), 0.03% TTO treatment for 6 hours alleviated the increase in gene expression of IL-1β, TNF-α, and interferon-gamma (IFN-γ), while mitigating the decrease in the expression of the anti-inflammatory cytokine IL-10.[7]

Furthermore, in a study using bovine mammary epithelial cells (BMEC) as a model for mastitis, TTO was found to downregulate the protein concentrations of TNF-α and IL-6 induced by LPS.[8][9] The inhibitory effects of TTO and its components on cytokine production have also been observed in human monocytic cell lines (U937) and goat rumen epithelial cells (GRECs).[1][11]

The following table summarizes the quantitative data on the effects of Melaleuca alternifolia oil and its components on cytokine production from various in vitro studies.

| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Water-soluble components of TTO | Equivalent to 0.125% TTO | ↓ TNF-α (~50%), ↓ IL-1β (~50%) | ↓ IL-10 (~50%) | [5] |

| Human Peripheral Blood Leukocytes | - | M. alternifolia EO | 0.1% | ↓ IL-2 | ↑ IL-4, ↑ IL-10 | [12][13] |

| Porcine Intestinal Epithelial Cells (IPI-2I) | LPS (50 µg/mL) | TTO | 0.03% | ↓ IL-1β, ↓ TNF-α, ↓ IFN-γ (gene expression) | ↑ IL-10 (gene expression) | [7] |

| Bovine Mammary Epithelial Cells (BMEC) | LPS (200 µg/mL) | TTO | <50 µg/mL | ↓ TNF-α, ↓ IL-6 (protein concentration) | - | [8][9] |

| Human Monocytic Cell Line (U937) | LPS | TTO, Terpinen-4-ol, Alpha-terpineol | Not specified | ↓ IL-1β, ↓ IL-6 | ↓ IL-10 | [11] |

| Goat Rumen Epithelial Cells (GRECs) | LPS | TTO | 0.05% | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ CXCL8 (gene expression) | - | [1] |

| Human Myeloid Leukemia Cell Lines (THP1, RAW264.7) | LPS | M. alternifolia Concentrate (MAC) | Not specified | ↓ IL-6, ↓ TNF-α, ↓ GM-CSF, ↓ IFN-γ | ↓ IL-10 | [10] |

Other Inflammatory Mediators

Beyond cytokines, TTO also influences other key molecules involved in the inflammatory cascade. In LPS-activated human monocytes, the water-soluble components of TTO suppressed the production of prostaglandin E2 (PGE2) by approximately 30%.[5] TTO has also been shown to exert an antioxidant effect by reducing the production of reactive oxygen species (ROS) in stimulated leukocytes.[12][13]

The following table summarizes the quantitative data on the effects of Melaleuca alternifolia oil on other inflammatory mediators.

| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Effect on Other Inflammatory Mediators | Reference |

| Human Peripheral Blood Monocytes | LPS | Water-soluble components of TTO | Equivalent to 0.125% TTO | ↓ Prostaglandin E2 (PGE2) (~30%) | [5] |

| Human Peripheral Blood Leukocytes | Phorbol myristate acetate (PMA), N-Formylmethionyl-leucyl-phenylalanine (fMLP), Opsonized Zymosan (OZ) | M. alternifolia EO | 0.1% | ↓ Reactive Oxygen Species (ROS) | [14] |

| Human Myeloid Leukemia Cell Lines (THP1, RAW264.7) | LPS | M. alternifolia Concentrate (MAC) | Not specified | ↓ Nitric Oxide (NO) | [10] |

Signaling Pathway Modulation

The anti-inflammatory effects of Melaleuca alternifolia oil are mediated through its interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Multiple studies have demonstrated that TTO and its components can inhibit the activation of the NF-κB pathway.[6][8][9][10] In LPS-stimulated porcine intestinal epithelial cells, TTO supplementation alleviated the LPS-induced upregulation of TLR4 and NF-κB gene expression.[6][7] Similarly, in bovine mammary epithelial cells, TTO downregulated the protein concentration of NF-κB.[8][9] A concentrate of M. alternifolia (MAC) was also shown to inhibit the LPS-induced activation of IκB phosphorylation and subsequent NF-κB signaling and translocation in myeloid cell lines.[10]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of the inflammatory response. Evidence suggests that TTO can also modulate this pathway. In bovine mammary epithelial cells, TTO was found to downregulate the protein concentration of MAPK4.[8][9] However, a study on human monocytic cells suggested that the modulation of cytokine production by TTO and its major components was not mediated by changes in p38 MAPK activation.[11] Further research is needed to fully elucidate the role of the MAPK pathway in the anti-inflammatory effects of TTO.

Experimental Protocols

This section provides a generalized overview of the experimental methodologies commonly employed in the in vitro assessment of the anti-inflammatory properties of Melaleuca alternifolia oil.

Cell Culture and Treatment

A variety of cell lines are utilized to model different aspects of the inflammatory response. These include:

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood by density gradient centrifugation.[15]

-

Epithelial Cell Lines (e.g., IPI-2I, BMEC): Cultured in appropriate media and conditions to form monolayers.

-

Macrophage-like Cell Lines (e.g., U937, THP-1, RAW264.7): Maintained in culture and often differentiated into a macrophage phenotype before experiments.

Cells are typically seeded in multi-well plates and allowed to adhere or stabilize before treatment. Inflammation is induced by adding an inflammatory stimulus, most commonly LPS, at a predetermined concentration and for a specific duration (e.g., 50 µg/mL LPS for 6 hours).[7] Melaleuca alternifolia oil or its components are then added at various concentrations, often emulsified in the culture medium.

Measurement of Inflammatory Mediators

The levels of inflammatory mediators are quantified using various techniques:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in cell culture supernatants.[12][15]

-

Quantitative Polymerase Chain Reaction (qPCR): Used to measure the gene expression levels of cytokines and other inflammatory molecules.

-

Flow Cytometry: Employed to measure intracellular reactive oxygen species (ROS) production.[12][14]

Western Blotting

Western blotting is used to determine the protein levels of key signaling molecules in pathways like NF-κB and MAPK, providing insights into the mechanism of action of TTO.

The following diagram illustrates a general experimental workflow for assessing the in vitro anti-inflammatory effects of Melaleuca alternifolia oil.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of Melaleuca alternifolia oil. Its ability to modulate the production of key inflammatory mediators, particularly through the inhibition of the NF-κB signaling pathway, highlights its potential as a source for the development of novel anti-inflammatory agents. The main active component, terpinen-4-ol, appears to be central to these effects. Further research is warranted to fully elucidate the molecular mechanisms of action and to explore the therapeutic potential of TTO and its constituents in inflammatory conditions. This guide provides a solid foundation for researchers and drug development professionals to design and interpret future studies in this promising area.

References

- 1. Effect of Tea Tree Oil on the Expression of Genes Involved in the Innate Immune System in Goat Rumen Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]

- 4. ijpjournal.com [ijpjournal.com]

- 5. Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective Effects of Tea Tree Oil on Inflammatory Injury of Porcine Intestinal Epithelial Cells Induced by Lipopolysaccharide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effects of Tea Tree Oil on Inflammatory Injury of Porcine Intestinal Epithelial Cells Induced by Lipopolysaccharide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Tea Tree Oil Prevents Mastitis-Associated Inflammation in Lipopolysaccharide-Stimulated Bovine Mammary Epithelial Cells [frontiersin.org]

- 9. Tea Tree Oil Prevents Mastitis-Associated Inflammation in Lipopolysaccharide-Stimulated Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunomodulatory activity of Melaleuca alternifolia concentrate (MAC): inhibition of LPS-induced NF-κB activation and cytokine production in myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Potential anti-inflammatory effects of Melaleuca alternifolia essential oil on human peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. Anti-inflammatory effects of Melaleuca alternifolia essential oil on human polymorphonuclear neutrophils and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Melaleuca species variation and essential oil composition

An In-depth Technical Guide on Melaleuca Species Variation and Essential Oil Composition

Introduction to the Genus Melaleuca

The genus Melaleuca, belonging to the Myrtaceae family, comprises approximately 230 species of shrubs and trees, predominantly native to Australia.[1] These plants are renowned for their production of volatile essential oils, which have found extensive applications in the pharmaceutical, cosmetic, and food industries.[2][3][4] The economic and medicinal importance of Melaleuca essential oils is primarily attributed to their complex mixture of bioactive compounds, particularly terpenes.[5] This guide provides a detailed overview of the variation in essential oil composition among key Melaleuca species, outlines the standard experimental protocols for their analysis, and illustrates the underlying biochemical pathways and analytical workflows.

Variation in Essential Oil Composition: The Concept of Chemotypes

Significant variation in the chemical composition of essential oils is observed not only between different Melaleuca species but also within a single species. This variation is influenced by geographical location, ecological conditions, and genetic factors, leading to the classification of plants into different "chemotypes".[6][7] A chemotype is a chemically distinct entity within a species that produces a different profile of secondary metabolites. For instance, Melaleuca alternifolia has three main chemotypes, characterized by high concentrations of terpinen-4-ol, terpinolene, or 1,8-cineole, respectively.[8] Similarly, two major chemotypes have been identified for Melaleuca quinquenervia.[9] This chemical diversity is crucial for drug discovery and development, as the biological activity of an essential oil is directly linked to its chemical profile.

Chemical Composition of Essential Oils from Key Melaleuca Species

The essential oils of Melaleuca species are predominantly composed of monoterpenes, sesquiterpenes, and their oxygenated derivatives.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying these volatile compounds.[10][11][12] The tables below summarize the major chemical constituents of several commercially important Melaleuca species.

Table 1: Major Chemical Constituents of Melaleuca alternifolia (Tea Tree) Oil

| Compound | Percentage Range (%) | Reference(s) |

| Terpinen-4-ol | 30.42 - 44.55 | [8][13][14][15] |

| γ-Terpinene | 11.7 - 26.23 | [8][13][14][15] |

| α-Terpinene | 3.47 - 12.62 | [14][15] |

| p-Cymene | 1.66 - 11.47 | [8][14][15] |

| 1,8-Cineole | 1.17 - 7.0 | [8][14][15][16] |

| α-Pinene | 1.29 - 18.4 | [13][15] |

| α-Terpineol | 3.11 - 4.66 | [14][15] |

| Terpinolene | 2.75 - 4.19 | [15] |

Table 2: Major Chemical Constituents of Melaleuca quinquenervia (Niaouli) Oil

This species exhibits significant chemotypic variation. The data below represents common profiles.

| Compound | Percentage Range (%) | Reference(s) |

| 1,8-Cineole | 10.0 - 75.0 | [9][15][17][18][19] |

| Viridiflorol | 13.0 - 66.0 | [9][17][18][19] |

| α-Pinene | 9.75 - 17.9 | [17][18][19] |

| α-Terpineol | 0.5 - 14.0 | [9][17][18] |

| (E)-Nerolidol | 6.89 - 48.40 | [15] |

| Linalool | 33.30 | [15] |

| Limonene | 2.83 - 6.4 | [15][17] |

Table 3: Major Chemical Constituents of Melaleuca cajuputi (Cajeput) Oil

| Compound | Percentage Range (%) | Reference(s) |

| 1,8-Cineole (Eucalyptol) | 50.64 - 64.63 | [15][20] |

| α-Terpineol | 4.11 - 10.98 | [15][20][21] |

| α-Pinene | 2.16 - 12.17 | [15][20][21] |

| γ-Terpinene | 3.24 - 8.59 | [15][21] |

| Caryophyllene | 6.48 - 20.16 | [4][21][22] |

| α-Humulene | 1.81 - 11.91 | [15][22] |

| Terpinolene | 9.05 - 17.0 | [21][22] |

Table 4: Major Chemical Constituents of Melaleuca armillaris (Bracelet Honey Myrtle) Oil

| Compound | Percentage Range (%) | Reference(s) |

| 1,8-Cineole | 33.93 - 85.8 | [23][24][25] |

| Methyl Eugenol | 94.28 | [26] |

| Limonene | 7.8 - 10.34 | [24][25] |

| α-Pinene | 5.23 - 6.0 | [24][25] |

| α-Terpineol | 1.4 - 8.83 | [24][25] |

| Terpinen-4-ol | 1.4 - 18.79 | [23][24] |

Table 5: Major Chemical Constituents of Other Melaleuca Species

| Species | Major Compound(s) | Percentage (%) | Reference(s) |

| M. leucadendra | 1,8-Cineole | 64.30 | [23] |

| M. ericifolia | Methyl Eugenol | 96.84 | [23] |

| Linalool | 38.19 | [15] | |

| 1,8-Cineole | 27.57 | [15] | |

| M. styphelioides | Caryophyllene Oxide | 43.78 | [23] |

| (-)-Spathulenol | 9.65 | [23] | |

| M. acuminata | cis-Calamenene | 19.0 | [1] |

| Torreyol | 15.1 | [1] | |

| M. bracteata | Eugenol Methyl Ether | 96.0 | [27] |

Experimental Protocols

Essential Oil Extraction

The most common methods for extracting essential oils from Melaleuca leaves are hydrodistillation and steam distillation.[27][28]

Protocol: Hydrodistillation/Steam Distillation

-

Plant Material Preparation: Fresh or air-dried leaves and twigs of the Melaleuca species are collected.[6][27] For hydrodistillation, the plant material (e.g., 8-10 kg) is submerged in water (e.g., 12 L) within a large distillation flask.[27] For steam distillation, the material is placed on a grid above the water level.

-

Distillation: The apparatus, consisting of a distillation flask, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus), is assembled.[29] The water is heated to boiling (or steam is injected), and the process continues for a period of 3 to 5 hours.[27][30] The steam, carrying the volatile oil components, passes through the plant material.

-

Condensation and Separation: The steam and oil vapor mixture is then directed through a condenser, where it cools and liquefies.

-

Collection: The condensed mixture of water and essential oil is collected in a separating funnel. Due to their immiscibility and different densities, the oil and water form separate layers, allowing for the easy separation of the essential oil.[27]

-

Drying and Storage: Any residual water is removed from the oil using an anhydrous drying agent like sodium sulfate. The pure essential oil is then stored in an airtight, dark glass container at a cool temperature to prevent degradation.[27][29]

Solvent extraction using methods like Soxhlet extraction with solvents such as petroleum ether or n-hexane can also be employed, which may result in a higher yield but can alter the composition compared to distillation methods.[28][31][32]

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating, identifying, and quantifying the individual components of an essential oil.[33][34]

Protocol: GC-MS Analysis

-

Sample Preparation: A small volume of the essential oil (e.g., 1 µL) is diluted in a suitable solvent, such as methanol or ethanol, to an appropriate concentration.[13][33]

-

Injection: A minute volume of the diluted sample (typically 1 µL) is injected into the GC system.[13][33] The high temperature of the injection port volatilizes the sample.

-

Gas Chromatography (GC) Separation: The volatile components are carried by an inert carrier gas (e.g., Helium) through a long, thin capillary column (e.g., HP-5MS).[13][33] The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile (carrier gas) and stationary phases, which is influenced by their boiling points and polarity. The oven temperature is programmed to increase gradually (e.g., from 60°C to 300°C at 3°C/min) to facilitate the elution of compounds with different volatilities.[13]

-

Mass Spectrometry (MS) Detection and Identification: As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The identity of each compound is determined by comparing its mass spectrum and retention index with those of known standards and reference spectra in databases such as NIST.[13] The relative percentage of each component is calculated based on the area of its corresponding peak in the gas chromatogram.[19]

Visualizations: Pathways and Workflows

Terpenoid Biosynthesis Pathway

The primary constituents of Melaleuca essential oils are monoterpenes (C10) and sesquiterpenes (C15), which are synthesized via two main pathways in plants.[35]

Caption: Simplified overview of terpenoid biosynthesis in Melaleuca.

Experimental Workflow for Essential Oil Analysis

The process from plant collection to the identification of chemical constituents follows a standardized workflow.

Caption: Standard workflow for Melaleuca essential oil analysis.

Conclusion

The genus Melaleuca is a rich source of chemically diverse essential oils with significant potential for pharmaceutical and other industrial applications. The composition of these oils is highly variable, underscoring the importance of detailed chemical analysis for quality control, authentication, and the targeted development of new products. Standardized protocols for extraction and GC-MS analysis are critical for obtaining reliable and comparable data. Further research into the genetic and environmental factors that control chemotypic variation will continue to be a key area for scientists and drug development professionals.

References

- 1. Chemical Composition and Biological Activities of the Essential Oils from Three Melaleuca Species Grown in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activities of essential oils from Melaleuca L. species | Barbosa | Agriculturae Conspectus Scientificus [acs.agr.hr]

- 3. researchgate.net [researchgate.net]

- 4. ijeat.org [ijeat.org]

- 5. acgpubs.org [acgpubs.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Transcriptome analysis of terpene chemotypes of Melaleuca alternifolia across different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. csiro.au [csiro.au]

- 10. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 11. areme.co.jp [areme.co.jp]

- 12. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils [redalyc.org]

- 15. mdpi.com [mdpi.com]

- 16. GC-MS Chemical profile, Antioxidant Activity, and Sun Protection Factor of Essential Oil of Tea Tree (Melaleuca alternifolia) and Rosemary (Rosmarinus officinalis L.) – Oriental Journal of Chemistry [orientjchem.org]

- 17. Chemical composition of essential oils of the tree Melaleuca quinquenervia (Myrtaceae) cultivated in Costa Rica [scielo.sa.cr]

- 18. Melaleuca quinquenervia essential oil inhibits α-melanocyte-stimulating hormone-induced melanin production and oxidative stress in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

- 23. Chemical and biological evaluation of the essential oils of different Melaleuca species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. frontiersin.org [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Pleiotropic Chemodiversity in Extracts and Essential Oil of Melaleuca viminalis and Melaleuca armillaris of Myrtaceae Family [xiahepublishing.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. CHEMICAL COMPOSITION OF ESSENTIAL OILS EXTRACTED FROM Melaleuca citrina (Curtis) Dum. Cours. LEAVES | Applied Biological Research [journals.acspublisher.com]

- 30. Exploring the essential oil from wild Melaleuca leucadendra with trans-caryophyllene as the predominant compound for its antioxidant properties [nrfhh.com]

- 31. researchgate.net [researchgate.net]

- 32. [PDF] Extraction of Essential Oils from Melaleuca alternifolia sp. (Australian Tea Tree Plant) using Solvent Extraction Method | Semantic Scholar [semanticscholar.org]

- 33. scitepress.org [scitepress.org]

- 34. tisserandinstitute.org [tisserandinstitute.org]

- 35. Characterization of terpene biosynthesis in Melaleuca quinquenervia and ecological consequences of terpene accumulation during myrtle rust infection - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Antimicrobial Effects of Melaleuca alternifolia Oil Components: A Technical Guide

Introduction

Melaleuca alternifolia, commonly known as tea tree, produces a volatile essential oil (Tea Tree Oil or TTO) that has been utilized for its medicinal properties for nearly a century in Australia and is now globally recognized.[1] The oil is a complex mixture of approximately 100 different terpene hydrocarbons and their associated alcohols.[1][2] Its broad-spectrum antibacterial, antifungal, antiviral, and antiprotozoal activities have made it a popular active ingredient in numerous topical and cosmetic formulations.[1][3]

The antimicrobial efficacy of TTO is largely attributed to its principal oxygenated monoterpene, terpinen-4-ol.[1] However, the therapeutic potential of the oil is not derived from a single component but from the complex interplay between its various constituents. This guide provides an in-depth technical overview of the synergistic antimicrobial effects observed between the components of Melaleuca oil, offering researchers and drug development professionals a summary of quantitative data, detailed experimental protocols, and a mechanistic understanding of these interactions.

Core Mechanism of Antimicrobial Action

The primary mechanism by which Melaleuca oil and its components exert their antimicrobial effect is the disruption of the structural and functional integrity of microbial cell membranes.[3][4] This action is characteristic of lipophilic monoterpenes, which preferentially partition from an aqueous phase into the lipid bilayer of cell membranes.[4]

The process involves the following key events:

-

Membrane Permeabilization: Components like terpinen-4-ol compromise the cytoplasmic membrane, leading to a loss of chemiosmotic control.[2][4]

-

Leakage of Intracellular Contents: This damage results in the leakage of vital intracellular materials, including ions (e.g., potassium) and nucleic acids.[2][3] The loss of 260-nm absorbing material from treated cells is a key indicator of this membrane damage.[2][5]

-

Inhibition of Respiration: The disruption of the membrane affects membrane-bound enzymes and processes, leading to the significant inhibition of cellular respiration.[4]

-

Cell Lysis: Ultimately, the weakening of the cell wall and membrane can lead to cell lysis due to the loss of osmotic control.[2][3]

Electron microscopy studies of bacteria such as Staphylococcus aureus treated with terpinen-4-ol have visually confirmed these effects, showing a distinct loss of cytoplasmic contents and the formation of mesosomes.[2][5]

Quantitative Analysis of Synergistic Effects

The interaction between antimicrobial agents can be classified as synergistic, additive, indifferent, or antagonistic. Synergy, where the combined effect is greater than the sum of the individual effects, is of particular interest in drug development. The most common method to quantify this is by calculating the Fractional Inhibitory Concentration Index (FICI).

FICI Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

The following table summarizes key quantitative findings from studies investigating the synergistic effects of Melaleuca oil components and their combinations with other agents.

| Agent A | Agent B | Test Organism(s) | FIC Index (FICI) | Interaction | Reference(s) |

| Terpinen-4-ol | α-Terpineol | S. aureus, MRSA, E. coli | ≤ 0.5 | Synergy | [6] |

| Terpinen-4-ol | Kojic Acid | Salmonella Typhimurium | 0.039 | Strong Synergy | [7][8][9] |

| Tea Tree Oil (TTO) | Kojic Acid | Salmonella Typhimurium | 0.266 | Synergy | [7][8][9] |

| α-Terpineol | Linalool | S. Typhimurium, E. coli O157:H7, S. aureus | ≤ 0.5 | Synergy | [10] |

| Farnesol | Eugenol, Linalyl Acetate, (-)-α-Pinene, α-Terpineol, Geraniol, Carvacrol | Methicillin-Resistant S. aureus (MRSA) | ≤ 0.5 | Synergy | [11] |

| Tea Tree Oil (TTO) | Terpinen-4-ol | Salmonella Typhimurium | 0.508 | Additive | [7][8][9] |

| α-Terpineol | Eucalyptol | S. Typhimurium, E. coli O157:H7, S. aureus | > 0.5 and ≤ 1.0 | Additive | [10] |

| Linalool | Eucalyptol | S. Typhimurium, E. coli O157:H7, S. aureus | > 0.5 and ≤ 1.0 | Additive | [10] |

Experimental Protocols: The Checkerboard Assay

The checkerboard microdilution assay is the standard method for determining the synergistic potential of antimicrobial agents in vitro.[12][13]

Materials

-

96-well microtiter plates

-

Test agents (e.g., Melaleuca oil components)

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Solubilizing agent if required for essential oils (e.g., Tween 80)

-

Incubator

-

Microplate reader (optional, for OD measurement)

Methodology

-

Preparation of Reagents: Prepare stock solutions of each test agent (Agent A and Agent B) at a concentration at least double the highest concentration to be tested.

-

Plate Setup: Dispense 100 μL of broth into each well of a 96-well plate.

-

Serial Dilutions:

-

Along the ordinate (rows), create serial two-fold dilutions of Agent A.

-

Along the abscissa (columns), create serial two-fold dilutions of Agent B.[12] This results in each well containing a unique concentration combination of the two agents.

-

Include a row and a column with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well (no agents) and a sterility control well (no inoculum) are also required.

-

-

Inoculation: Add a standardized volume of the microbial suspension (e.g., 50 μL of a 10^6 CFU/mL suspension) to each well, except for the sterility control.[11]

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of an agent (alone or in combination) that completely inhibits visible microbial growth.[12]

-

Calculation of FIC Index:

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

Calculate the FICI by summing the individual FIC values: ΣFIC = FIC of Agent A + FIC of Agent B.[12]

-

-

Interpretation: Interpret the resulting FICI value to determine synergy, additivity, indifference, or antagonism as outlined in Section 3.0.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the procedural flow of the checkerboard assay for synergy testing.

Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.

Proposed Mechanism of Synergy

A key hypothesis for synergy between Melaleuca oil components is a two-step attack on the microbial membrane. Components with weaker antimicrobial activity, such as 1,8-cineole, may act as permeabilizing agents that facilitate the entry and disruptive action of more potent components like terpinen-4-ol.[1]

Caption: Proposed synergistic mechanism of Melaleuca oil components on a microbial membrane.

Logic of FICI Interpretation

The determination of a synergistic interaction is based on a clear mathematical relationship derived from the MIC values obtained during the checkerboard assay.

Caption: Logical flow for the calculation and interpretation of the FIC Index (FICI).

Conclusion and Future Directions

The antimicrobial activity of Melaleuca alternifolia oil is a result of complex and often synergistic interactions between its constituent terpenes. The primary component, terpinen-4-ol, is a potent antimicrobial, but its efficacy can be significantly enhanced by other components, such as α-terpineol, which act in synergy.[6] Conversely, some combinations may only produce additive effects.[7][8][9]